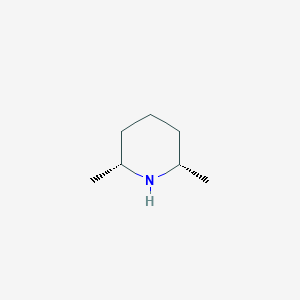

cis-2,6-Dimethylpiperidine

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Nanofin se puede sintetizar mediante la hidrogenación de 2,6-dimetilpiridina. La reacción generalmente implica el uso de un catalizador de paladio bajo gas hidrógeno a temperaturas y presiones elevadas. El proceso produce 2,6-dimetilpiperidina como producto principal .

Métodos de Producción Industrial: En entornos industriales, la producción de Nanofin involucra reactores de hidrogenación a gran escala donde la 2,6-dimetilpiridina se somete a hidrogenación en presencia de un catalizador de paladio. Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza del producto final .

Tipos de Reacciones:

Oxidación: Nanofin puede sufrir reacciones de oxidación para formar los N-óxidos correspondientes.

Reducción: Se puede reducir aún más para formar varios derivados de piperidina.

Sustitución: Nanofin puede participar en reacciones de sustitución nucleófila, donde el átomo de nitrógeno puede ser sustituido por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Hidrogenación catalítica utilizando catalizadores de paladio o platino.

Sustitución: Reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas.

Productos Principales:

Oxidación: Formación de N-óxidos.

Reducción: Formación de diferentes derivados de piperidina.

Sustitución: Formación de piperidinas sustituidas con varios grupos funcionales

Aplicaciones Científicas De Investigación

Nanofin tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas.

Biología: Se estudia por sus efectos sobre los receptores nicotínicos de acetilcolina y sus posibles propiedades neuroprotectoras.

Medicina: Se investiga por sus efectos antihipertensivos y su posible uso en el tratamiento de enfermedades neurodegenerativas.

Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en diversas reacciones químicas .

Mecanismo De Acción

Nanofin ejerce sus efectos actuando como un antagonista del receptor nicotínico de acetilcolina. Se une a estos receptores, inhibiendo la acción de la acetilcolina, un neurotransmisor involucrado en la contracción muscular y otros procesos fisiológicos. Esta inhibición conduce a una disminución de la presión arterial, lo que lo hace útil en el tratamiento de la hipertensión. Los objetivos moleculares incluyen los receptores nicotínicos de acetilcolina, y las vías involucradas están relacionadas con el sistema colinérgico .

Compuestos Similares:

Pilocarpina: Otro compuesto que interactúa con los receptores de acetilcolina, pero actúa como agonista en lugar de antagonista.

Mivacurio: Un bloqueador neuromuscular con un mecanismo de acción diferente pero aplicaciones terapéuticas similares.

Rivaniclina: Un agonista parcial del receptor nicotínico utilizado en el abandono del tabaquismo.

Singularidad de Nanofin: La singularidad de Nanofin radica en su acción específica como antagonista del receptor nicotínico de acetilcolina con efectos antihipertensivos. A diferencia de otros compuestos similares, Nanofin se utiliza principalmente por sus propiedades neuroprotectoras y antihipertensivas, lo que lo convierte en un compuesto valioso tanto en la investigación médica como científica .

Comparación Con Compuestos Similares

Pilocarpine: Another compound that interacts with acetylcholine receptors but acts as an agonist rather than an antagonist.

Mivacurium: A neuromuscular blocker with a different mechanism of action but similar therapeutic applications.

Rivanicline: A nicotinic receptor partial agonist used in smoking cessation.

Uniqueness of Nanofin: Nanofin’s uniqueness lies in its specific action as a nicotinic acetylcholine receptor antagonist with antihypertensive effects. Unlike other similar compounds, Nanofin is primarily used for its neuroprotective and antihypertensive properties, making it a valuable compound in both medical and scientific research .

Actividad Biológica

Cis-2,6-dimethylpiperidine is a cyclic amine with significant biological activity, particularly in pharmacological applications. Its structure allows it to interact with various biological targets, making it an important compound in drug design and development. This article reviews the biological activities associated with this compound, focusing on its antiarrhythmic properties and its role as an acetylcholinesterase (AChE) inhibitor.

Chemical Structure and Properties

This compound (C7H15N) has a molecular structure characterized by a piperidine ring with two methyl groups at the 2 and 6 positions. Its boiling point is approximately 127-128°C . The compound's configuration can significantly influence its biological activity due to steric effects and electronic properties.

1. Antiarrhythmic Activity

Research has demonstrated that this compound derivatives exhibit notable antiarrhythmic properties. A study conducted on a series of alpha,alpha-diaryl-1-piperidinebutanols found that compounds containing the 2,6-dimethylpiperidine group showed the best antiarrhythmic profiles in a coronary ligated dog model. The structure-activity relationship indicated that modifications to the piperidine ring could enhance efficacy without significantly affecting the duration of action .

| Compound | Efficacy | Duration of Action |

|---|---|---|

| Compound A (with 2,6-DMP) | High | Moderate |

| Compound B (without 2,6-DMP) | Low | Long |

2. Acetylcholinesterase Inhibition

This compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. In a study involving sulfonamide derivatives of this compound, two compounds demonstrated significant inhibition of AChE in vitro and improved memory retention in scopolamine-induced amnesic rats . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

| Derivative | AChE Inhibition (%) | Memory Improvement (Mistakes) |

|---|---|---|

| 3a | 75 | Reduced by 50% |

| 3f | 70 | Reduced by 40% |

The antiarrhythmic effects of this compound are thought to arise from its ability to modulate ion channels involved in cardiac rhythm regulation. Its interaction with sodium and potassium channels may stabilize cardiac action potentials and prevent arrhythmias . In terms of AChE inhibition, the compound likely binds to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic signaling .

Case Studies

- Antiarrhythmic Study : In a controlled trial using a canine model, this compound derivatives were administered following induced myocardial infarction. Results indicated a significant reduction in arrhythmia episodes compared to controls.

- Cognitive Enhancement : In rodent models simulating Alzheimer's disease, administration of AChE inhibitors derived from this compound led to improved cognitive performance on maze tests compared to untreated groups.

Propiedades

IUPAC Name |

2,6-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGKUVSVPIIUCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5072-45-7 (hydrochloride) | |

| Record name | Nanofin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048527 | |

| Record name | 2,6-Lupetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.56 [mmHg] | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

504-03-0, 766-17-6 | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nanofin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nanofin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Lupetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nanofin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NANOFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/329I5805BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the conformational preference of cis-2,6-dimethylpiperidine?

A1: this compound predominantly adopts a chair conformation with the nitrogen lone pair in the equatorial position. This preference is driven by the larger A-value of the methyl group compared to the nitrogen lone pair, favoring their equatorial placement to minimize steric interactions [, ].

Q2: How does the this compound moiety contribute to the catalytic activity of chiral amino alcohol ligands?

A2: In chiral amino alcohol ligands anchored to polystyrene resins, the this compound unit acts as a sterically demanding group, enhancing the enantioselectivity of reactions like the diethylzinc addition to benzaldehyde. This is attributed to the restricted rotation around the C-N bond due to the bulky substituents, creating a well-defined chiral environment around the metal center [].

Q3: Can this compound be used in deprotonative metalation reactions?

A3: Yes, this compound can act as a catalyst in conjunction with alkyl Grignard reagents for the deprotonative metalation of chlorothiophene at room temperature. This method offers a mild and efficient route to generate thienyl Grignard reagents, which can be further utilized in polymerization or cross-coupling reactions [].

Q4: Are there any known applications of this compound in the context of frustrated Lewis pairs?

A4: Research indicates that the hydroboration of N-allyl-cis-2,6-dimethylpiperidine with HB(C6F5)2 leads to the formation of a trimethylene-bridged frustrated N/B Lewis pair. This Lewis pair, generated in situ, can react with carbon monoxide and subsequently with various substrates like CO2, terminal alkynes, and dihydrogen, showcasing its potential in small molecule activation [].

Q5: Does this compound exhibit any corrosion inhibition properties?

A5: Electrochemical studies have demonstrated that this compound can act as a mixed-type corrosion inhibitor for iron in perchloric acid. It adsorbs onto the iron surface, forming a protective layer and hindering both the anodic and cathodic corrosion processes. The efficiency of inhibition is influenced by the concentration of this compound and follows a Langmuir adsorption isotherm [].

Q6: How does this compound influence the structure and properties of organometallic compounds?

A7: Incorporating this compound as a ligand in organometallic complexes, particularly sodium zincates, has yielded interesting structural motifs and reactivity patterns. The steric bulk of this compound can dictate the nuclearity and aggregation state of these complexes, influencing their reactivity as bases and nucleophiles in various organic transformations [, ].

Q7: Have any crystal structures been reported for compounds containing this compound?

A8: Yes, crystallographic studies have elucidated the structures of several compounds containing this compound. These include terephthalic acid salts [], tetrafluorophenylmercurials [], and borataepoxide systems [], providing insights into the conformational preferences and intermolecular interactions of this molecule.

Q8: What is the impact of the this compound moiety on the spectroscopic properties of molecules?

A9: The presence of this compound can significantly impact NMR spectroscopic data, particularly in cases involving restricted rotation. For instance, in N-(1-naphthoyl)-cis-2,6-dimethylpiperidine, the bulky substituents lead to correlated rotation about the aryl-CO and amide bonds, evidenced by distinct dynamic NMR behavior and slower rotation rates compared to less hindered analogs [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.